An In-depth Technical Guide to 4-Ethylpiperidine Hydrochloride: Properties, Synthesis, and Analytical Methodologies
An In-depth Technical Guide to 4-Ethylpiperidine Hydrochloride: Properties, Synthesis, and Analytical Methodologies
Introduction
The piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of numerous pharmaceuticals across a wide range of therapeutic areas, including oncology, neuroscience, and infectious diseases.[1][2][3][4] Its prevalence is a testament to its favorable physicochemical properties, metabolic stability, and its ability to serve as a versatile synthetic handle for the construction of complex molecular architectures. 4-Ethylpiperidine hydrochloride, a simple yet important derivative, represents a key building block for the synthesis of more elaborate bioactive molecules.
This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Ethylpiperidine hydrochloride, detailed experimental protocols for their determination, a robust method for its synthesis, and standard procedures for its spectroscopic characterization. This document is intended for researchers, scientists, and drug development professionals who are working with or considering the use of this valuable synthetic intermediate.
Chemical and Physical Properties
| Property | Value | Source |
| Chemical Formula | C₇H₁₆ClN | [5][6] |
| Molecular Weight | 149.66 g/mol | [5][6] |
| CAS Number | 152135-08-5 | [5][6] |
| Appearance | Solid (predicted) | N/A |
| Melting Point | Data not readily available | N/A |
| Boiling Point | Data not readily available | N/A |
| Solubility | Data not readily available | N/A |
Experimental Determination of Physical Properties
The following protocols describe standard and reliable methods for determining the melting point and solubility of a solid amine hydrochloride salt like 4-Ethylpiperidine hydrochloride.
The melting point is a critical indicator of a compound's purity. A sharp melting range (typically 0.5-1°C) is characteristic of a pure crystalline solid, while impurities tend to depress and broaden the melting range.
Experimental Protocol: Capillary Melting Point Determination
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Sample Preparation:
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Ensure the 4-Ethylpiperidine hydrochloride sample is completely dry and in a fine powdered form. If necessary, gently grind the crystals using a mortar and pestle.
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Press the open end of a capillary tube into the powdered sample.
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Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The packed sample height should be 2-3 mm.
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Measurement:
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Place the packed capillary tube into the heating block of a melting point apparatus.
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For a preliminary determination, heat the sample at a rapid rate (e.g., 10-20°C per minute) to get an approximate melting temperature.
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Allow the apparatus to cool to at least 20°C below the approximate melting point.
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Prepare a fresh sample and heat it rapidly to about 20°C below the approximate melting point.
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Reduce the heating rate to 1-2°C per minute to allow for accurate observation.
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-
Data Recording:
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Record the temperature at which the first droplet of liquid is observed as the beginning of the melting range.
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Record the temperature at which the last solid crystal melts as the end of the melting range.
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Logical Workflow for Melting Point Determination
Caption: Workflow for determining the melting point of a solid sample.
Understanding a compound's solubility in various solvents is crucial for reaction setup, purification, and formulation. As an amine hydrochloride, 4-Ethylpiperidine hydrochloride is expected to be soluble in polar protic solvents like water and alcohols, and less soluble in nonpolar organic solvents.
Experimental Protocol: Isothermal Equilibrium Solubility Method
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Preparation of Saturated Solutions:
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Add an excess amount of 4-Ethylpiperidine hydrochloride to a series of vials, each containing a known volume of a different solvent (e.g., water, methanol, ethanol, dichloromethane, acetone).
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Seal the vials to prevent solvent evaporation.
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-
Equilibration:
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Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25°C).
-
Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.
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-
Phase Separation and Analysis:
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Allow the vials to stand undisturbed at the same constant temperature until the undissolved solid has fully settled.
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Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a filter (e.g., 0.22 µm) to remove any suspended particles.
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Quantify the concentration of 4-Ethylpiperidine hydrochloride in the supernatant using a validated analytical technique such as HPLC, GC, or by gravimetric analysis after solvent evaporation.
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-
Calculation:
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The solubility is expressed as the concentration of the saturated solution (e.g., in g/L or mol/L).
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Logical Workflow for Solubility Determination
Caption: General workflow for the spectroscopic analysis of a synthesized compound.
Synthesis of 4-Ethylpiperidine Hydrochloride
A common and efficient method for the synthesis of 4-substituted piperidines is the catalytic hydrogenation of the corresponding substituted pyridine. In the case of 4-Ethylpiperidine hydrochloride, the synthesis starts from 4-ethylpyridine.
Reaction Scheme
The synthesis involves a two-step process:
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Catalytic Hydrogenation: Reduction of the aromatic pyridine ring of 4-ethylpyridine to the saturated piperidine ring using a catalyst and hydrogen gas.
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Salt Formation: Reaction of the resulting 4-ethylpiperidine with hydrochloric acid to form the stable hydrochloride salt.
Synthesis Pathway
Caption: Synthetic route to 4-Ethylpiperidine hydrochloride from 4-ethylpyridine.
Experimental Protocol: Synthesis of 4-Ethylpiperidine Hydrochloride
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Catalytic Hydrogenation of 4-Ethylpyridine:
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To a solution of 4-ethylpyridine (1.0 equivalent) in a suitable solvent such as glacial acetic acid or ethanol, add a catalytic amount of platinum(IV) oxide (PtO₂, Adams' catalyst).
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Transfer the mixture to a high-pressure hydrogenation apparatus (e.g., a Parr shaker).
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Pressurize the vessel with hydrogen gas (typically 50-100 psi) and agitate the mixture at room temperature or with gentle heating until the theoretical amount of hydrogen has been consumed.
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Monitor the reaction progress by TLC or GC-MS.
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Upon completion, carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst.
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Work-up and Isolation of 4-Ethylpiperidine:
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Concentrate the filtrate under reduced pressure to remove the solvent.
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Dissolve the residue in water and basify with a strong base (e.g., NaOH or K₂CO₃) to a pH > 10.
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Extract the aqueous layer with an organic solvent (e.g., diethyl ether or dichloromethane).
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Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield crude 4-ethylpiperidine.
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-
Formation of the Hydrochloride Salt:
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Dissolve the crude 4-ethylpiperidine in a minimal amount of a suitable organic solvent (e.g., diethyl ether or isopropanol).
-
Slowly add a solution of hydrogen chloride in the same solvent (or bubble HCl gas through the solution) with stirring.
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The 4-Ethylpiperidine hydrochloride will precipitate as a solid.
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Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain the final product.
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Applications and Future Perspectives
4-Ethylpiperidine hydrochloride serves as a valuable building block in the synthesis of a wide array of more complex molecules. The piperidine nitrogen can be further functionalized, and the ethyl group at the 4-position can influence the steric and electronic properties of the final compound, potentially impacting its biological activity and pharmacokinetic profile. Its utility extends to the development of novel therapeutic agents targeting various diseases.
Safety Information
4-Ethylpiperidine hydrochloride should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.
References
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Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. National Center for Biotechnology Information. [Link]
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. ResearchGate. [Link]
-
4-Ethylpiperidine hydrochloride. PubChem. [Link]
-
4-Ethylpiperidine hydrochloride. Alachem. [Link]
-
MSDS of 4-Ethylpiperidine hydrochloride. Capot Chemical. [Link]
-
Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. ResearchGate. [Link]
-
Melting point determination. University of Calgary. [Link]
Sources
- 1. Ethyl 4-piperidone-3-carboxylate hydrochloride, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. Ethyl N-benzyl-3-oxo-4-piperidinecarboxylate hydrochloride, 97%, tech. 100 g | Request for Quote [thermofisher.com]
- 3. echemi.com [echemi.com]
- 4. 1269053-68-0 Cas No. | 4-Ethylpiperidine-4-carboxylic acid hydrochloride | Matrix Scientific [matrixscientific.com]
- 5. 152135-08-5 | 4-Ethylpiperidine hydrochloride - Alachem Co., Ltd. [alachem.co.jp]
- 6. 4-Ethylpiperidine hydrochloride | C7H16ClN | CID 23448130 - PubChem [pubchem.ncbi.nlm.nih.gov]
